- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino groupTetrahedron, 2004, 60(42), 9517-9524,
Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure
상품 이름:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
CAS 번호:93634-54-9
MF:C12H11NO2
메가와트:201.221243143082
MDL:MFCD00220066
CID:1023942
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 화학적 및 물리적 성질
이름 및 식별자
-
- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
- NSC636401
- NSC624441
- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- DRSAXSPSSHVKSE-XFFZJAGNSA-N
- AHF103177
- 5903AC
- ST2408385
- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
- (z)-4-(4-methylbenzylidene)-
- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
-
- MDL: MFCD00220066
- 인치: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
- InChIKey: DRSAXSPSSHVKSE-XFFZJAGNSA-N
- 미소: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1
계산된 속성
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 1
- 복잡도: 323
- 토폴로지 분자 극성 표면적: 38.7
실험적 성질
- 밀도: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- 융해점: 139-140 ºC
- 용해도: 미용성(1.2g/l)(25ºC),
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130173-5g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
$298 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 50mg |
85.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
¥301.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥101.0 | 2023-09-05 | |
Fluorochem | 227150-5g |
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 5g |
£192.00 | 2022-02-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 250mg |
¥105.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 200mg |
197.0CNY | 2021-07-12 | |
Ambeed | A176916-100mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 100mg |
$30.0 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95+% | 250mg |
298CNY | 2021-05-08 | |
Chemenu | CM130173-1g |
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |
93634-54-9 | 95% | 1g |
$281 | 2021-08-05 |
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled
참조
합성회로 2
반응 조건
1.1 Reagents: Acetic anhydride , Sodium acetate
참조
- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol EstersAdvanced Synthesis & Catalysis, 2018, 360(19), 3793-3800,
합성회로 3
반응 조건
참조
- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenationAnales de Quimica, 1983, 79(2), 188-93,
합성회로 4
반응 조건
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled
참조
- Concerning the thermal diastereomerization of the green fluorescent protein chromophoreMonatshefte fuer Chemie, 2006, 137(2), 163-168,
합성회로 5
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C
참조
- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acidsOrganic Letters, 2020, 22(16), 6414-6419,
합성회로 6
반응 조건
1.1 Solvents: Acetic anhydride ; 100 °C
참조
- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formationOrganic & Biomolecular Chemistry, 2014, 12(23), 3912-3923,
합성회로 7
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt
참조
- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino KetonesOrganic Letters, 2015, 17(21), 5380-5383,
합성회로 8
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
참조
- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric HydrogenationAdvanced Synthesis & Catalysis, 2018, 360(4), 738-743,
합성회로 9
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C
참조
- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino ReactionOrganic Letters, 2017, 19(11), 2925-2928,
합성회로 10
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux
참조
- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureusBioorganic & Medicinal Chemistry Letters, 2020, 30(10),,
합성회로 11
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
참조
- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivativesJournal of Organic Chemistry, 1985, 50(7), 977-80,
합성회로 12
반응 조건
참조
- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivativesNucleosides & Nucleotides, 1993, 12(9), 925-40,
합성회로 13
반응 조건
1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C
참조
- Oxazolone-Based Photoswitches: Synthesis and PropertiesEuropean Journal of Organic Chemistry, 2013, 2013(29), 6611-6618,
합성회로 14
반응 조건
1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhosAngewandte Chemie, 2015, 54(14), 4334-4337,
합성회로 15
반응 조건
1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt
참조
- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,
합성회로 16
반응 조건
참조
- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalaninesTetrahedron, 2000, 56(19), 2941-2951,
합성회로 17
반응 조건
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride , Water
1.2 Solvents: Acetic anhydride , Water
참조
- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivativesHeterocycles, 2000, 53(10), 2261-2274,
합성회로 18
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux
참조
- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,
합성회로 19
반응 조건
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux
참조
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H BondsOrganic Letters, 2016, 18(15), 3586-3589,
합성회로 20
반응 조건
1.1 Reagents: Acetic anhydride , Sodium acetate
참조
- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolonesJournal of Heterocyclic Chemistry, 1985, 22(6), 1655-7,
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials
- 4-Methylbenzaldehyde
- Ethyl acetylglycinate
- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one
- 2-acetamidoacetic acid
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 관련 문헌
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one) 관련 제품
- 851132-62-2(2-{1-(4-ethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1170016-52-0(1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea)
- 84574-05-0(5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-)
- 686744-08-1(N-(2,3-dimethylphenyl)-2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2703779-19-3(6-azabicyclo3.1.1heptane-1-carboxylic acid, trifluoroacetic acid)
- 2034503-12-1(N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide)
- 1019351-57-5((6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine)
- 70938-60-2(Comanthoside B)
- 1252366-15-6(N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide)
- 1803930-86-0(5-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine)
추천 공급업체
Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량
